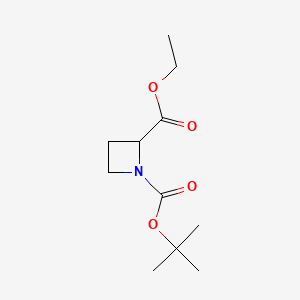

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

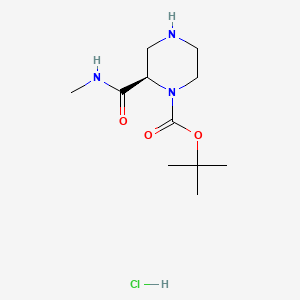

“1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known as “1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate” and “N-Boc-L-pyroglutamic acid ethyl ester” among other names .

Synthesis Analysis

While specific synthesis methods for “1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” were not found in the search results, it is mentioned that similar compounds are used as building blocks in the synthesis of azaspiro and other complex molecules .Molecular Structure Analysis

The molecular structure of “1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” is defined by its molecular formula C12H19NO5 . The compound has a molecular weight of 257.283 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” include a density of 1.2±0.1 g/cm3 and a boiling point of 269.0±33.0 °C at 760 mmHg . The compound has a molecular weight of 215.246 .科学的研究の応用

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : This research focuses on synthesizing azetidine-2-carboxylic acid (Aze) analogs for exploring the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Masked 1,3- and 1,4-Dipoles for Cycloaddition Reactions : The study involves 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine reacting with nitriles and carbonyl substrates, yielding various products and exploring regioselectivity and stereochemistry in the process (Yadav & Sriramurthy, 2005).

Base-Promoted α-Alkylation of Borane Azetidine-2-Carboxylic Acid Ester Complexes : This research enhances the yields and diastereoselectivities of α-alkylated products starting from commercially available compounds (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Tert-Butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate : Providing efficient and scalable synthetic routes for this compound, which is useful for further selective derivation and exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of Protected 3-Haloazetidines : Investigating azetidines as heterocycles in natural products and pharmaceuticals, and synthesizing azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Iridium-Catalyzed Aziridination : Exploring three-component coupling reactions to produce aziridine derivatives, a process involving aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate (Kubo, Sakaguchi, & Ishii, 2000).

Synthesis of Azetidine Medicinal Intermediate : Studying two synthesis methods for 1-(tert-butyl)-3-amioazetidine, an important pharmaceutical intermediate (Yang, 2010).

Structural Analysis of Azetidine Derivatives : Investigating the structures of novel investigative anticancer agents derived from energetic materials (Deschamps, Cannizzo, & Straessler, 2013).

Palladium-Catalyzed Pyridylation of Azetidine : Developing a method for regioselective pyridylation of azetidines under palladium-catalyzed conditions (Zhang et al., 2017).

Synthesis and Characterization of Substituted Phenyl Azetidines : Investigating azetidines with potential as antimicrobial agents (Doraswamy & Ramana, 2013).

特性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVFCBVUFBCBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724368 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate | |

CAS RN |

1260639-22-2 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)